3-hydroxy-1-methyl-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone
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Overview
Description
3-hydroxy-1-methyl-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone, also known as PHP or α-PPP, is a synthetic stimulant drug that belongs to the cathinone family. It is structurally similar to other synthetic cathinones such as MDPV and α-PVP. PHP has gained popularity as a recreational drug due to its stimulating effects, but it also has potential applications in scientific research.
Mechanism of Action
3-hydroxy-1-methyl-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone acts by inhibiting the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in increased activity in the mesolimbic reward pathway, leading to feelings of pleasure and reward. This compound also acts as a serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. This compound has been shown to have a high potential for abuse and dependence, and its use can lead to addiction and other negative health consequences.
Advantages and Limitations for Lab Experiments
The advantages of using 3-hydroxy-1-methyl-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone in laboratory experiments include its ability to selectively target dopamine and norepinephrine reuptake, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, the limitations of using this compound in laboratory experiments include its potential for abuse and dependence, which can make it difficult to control for confounding factors in studies.
Future Directions
For research on 3-hydroxy-1-methyl-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone include studying its effects on different neurotransmitter systems, such as the glutamatergic and GABAergic systems. There is also a need for more research on the long-term effects of this compound use, as well as its potential for addiction and other negative health consequences. Additionally, research on the development of new and safer synthetic cathinones is needed to address the growing problem of designer drugs.
Synthesis Methods
The synthesis of 3-hydroxy-1-methyl-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone involves the reaction of 1-phenylcyclopropylamine with methyl acetoacetate in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-hydroxy-1-methyl-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in increased alertness, focus, and motivation.
properties
IUPAC Name |
3-hydroxy-1-methyl-3-[[(1-phenylcyclopropyl)amino]methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-18-11-5-8-16(20,14(18)19)12-17-15(9-10-15)13-6-3-2-4-7-13/h2-4,6-7,17,20H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCRQFVYHVPDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)(CNC2(CC2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.